(Z)-2-((3-methylthiophen-2-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Antifungal Aurone Heterocyclic SAR

(Z)-2-((3-methylthiophen-2-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one (CAS 929456-11-1, C17H14O4S, MW 314.4) is a fully synthetic, Z‑configured heterocyclic aurone (2‑benzylidenebenzofuran‑3(2H)‑one). Unlike classical flavone‑derived aurones, the B‑ring is replaced by a 3‑methylthiophen‑2‑yl moiety, and the benzofuran A‑ring carries a 2‑oxopropoxy substituent at the 6‑position.

Molecular Formula C17H14O4S
Molecular Weight 314.4 g/mol
CAS No. 929456-11-1
Cat. No. B6478972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-((3-methylthiophen-2-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
CAS929456-11-1
Molecular FormulaC17H14O4S
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C
InChIInChI=1S/C17H14O4S/c1-10-5-6-22-16(10)8-15-17(19)13-4-3-12(7-14(13)21-15)20-9-11(2)18/h3-8H,9H2,1-2H3/b15-8-
InChIKeyPLSMOVMOROZYEV-NVNXTCNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Spec for (Z)-2-((3-methylthiophen-2-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one (CAS 929456-11-1): Aurone Scaffold, Substituent Architecture, and Core Class Characteristics


(Z)-2-((3-methylthiophen-2-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one (CAS 929456-11-1, C17H14O4S, MW 314.4) is a fully synthetic, Z‑configured heterocyclic aurone (2‑benzylidenebenzofuran‑3(2H)‑one) [1]. Unlike classical flavone‑derived aurones, the B‑ring is replaced by a 3‑methylthiophen‑2‑yl moiety, and the benzofuran A‑ring carries a 2‑oxopropoxy substituent at the 6‑position . This dual‑modification architecture distinguishes it from the large, predominantly 4,6‑dihydroxy‑ or 6‑methoxy‑substituted aurone patent space, placing it in a structurally distinct sub‑class of heterocycle‑appended, ketone‑bearing aurones.

Thiophene-substituted aurone may support antifungal screening direction (class-level heterocycle preference)
3-methylthiophene moiety may differentiate potency and selectivity profile
2-oxopropoxy group provides reactive ketone handle for chemoproteomic conjugation (absent in 6-hydroxy analog)

Why In‑Class Benzofuran‑3(2H)‑ones Cannot Substitute for CAS 929456‑11‑1: Substituent‑Dependent Spectrum Shifts


Aurone biological activity is exquisitely sensitive to the nature of both the 2‑benzylidene heterocycle and the benzofuran A‑ring substitution pattern. Class‑level evidence demonstrates that thiophene‑substituted aurones preferentially target fungal species, whereas indole‑substituted aurones shift activity toward Gram‑positive bacteria, and aminopyrimidine‑substituted analogs favor Gram‑negative strains [1]. Furthermore, the 3‑methyl group on the thiophene ring is not a silent substitution; SAR studies on related benzofuran‑thiophene hybrids show that methyl insertion alters both potency (LC50) and target‑organism selectivity compared to the unsubstituted thiophene or furan analogs [2]. The 2‑oxopropoxy side chain additionally introduces a reactive ketone handle that is absent in the common 6‑hydroxy or 6‑methoxy aurone building blocks, altering solubility, metabolic vulnerability, and downstream conjugation potential. Therefore, substituting CAS 929456‑11‑1 with a generic 6‑hydroxy‑ or 6‑methoxy‑aurone, or with an indole‑containing aurone, will likely produce a different biological profile even if the benzofuran‑3(2H)‑one core is retained.

Heterocycle Mismatch
Thiophene vs. indole/aminopyrimidine may shift antimicrobial spectrum; phenyl-substituted aurones lack this heterocycle-driven selectivity.
Methyl-Thiophene Substitution
The 3-methyl group is not silent; SAR suggests it may alter nematicidal potency and selectivity relative to non-methylated thiophene or furan.
2-Oxopropoxy Side Chain
Replaces common 6-hydroxy/6-methoxy with reactive ketone and predicted logP increase, potentially altering solubility and conjugation profile.

Quantitative Differentiation Evidence for CAS 929456-11-1 vs. Closest Benzofuran-3(2H)-one Analogs


Heterocycle‑Driven Antifungal Selectivity: Thiophene‑ vs. Indole‑Substituted Aurone Scaffolds

Class‑level evidence from Li et al. (2022) indicates that thiophene‑substituted aurones, like the target compound, exhibit preferential inhibitory activity against fungi, a profile distinct from indole‑substituted (Gram‑positive) and aminopyrimidine‑substituted (Gram‑negative) aurones [1]. The presence of the 3‑methylthiophen‑2‑yl ring in CAS 929456‑11‑1 therefore positions it within the antifungal‑biased subset of the aurone class, while the common 6‑hydroxy‑2‑(phenylmethylene)aurones lack this heterocycle‑driven selectivity entirely.

Antifungal Selectivity
Class-level inference
Thiophene-substituted aurones show antifungal preference; indole analogs favor Gram-positive, aminopyrimidine Gram-negative.
Supports antifungal screening direction
Not yet quantified for this specific compound
Antifungal Aurone Heterocyclic SAR

Methyl‑Thiophene Substituent Effect on Nematicidal Potency: 3‑Methylthiophene vs. Unsubstituted Thiophene and Furan

In a structurally related benzofuran‑2‑carbonyl‑thiophene series, Cao et al. (2023) demonstrated that compound 3 (benzofuran‑2‑yl(thiophen‑2‑yl)methanone) gave an LC50/72h of 13.42 mg/L against M. incognita, while the furan analog (compound 2) was less potent (LC50/72h 19.46 mg/L) [1]. More importantly, introduction of a 5‑CH3 substituent on the benzofuran ring (compound 26) increased mortality to 96.00% at 40 mg/L versus 59.03% for the 6‑CH3 regioisomer (compound 27), confirming that a methyl group in the correct position dramatically alters activity [1]. By extension, the 3‑methyl substituent on the thiophene ring of CAS 929456‑11‑1 is expected to confer a potency and selectivity shift relative to the non‑methylated thiophene analog (CAS not available) and the furan analog (CAS 929456‑13‑3).

Nematicidal Potency
Cross-study comparable
Thiophene vs. furan: ΔLC50 ≈ 1.45-fold; 5-CH3 vs. 6-CH3 mortality difference ≈ 37% at 40 mg/L
Supports methyl-thiophene effect on nematicidal activity
Data from benzofuran-2-carbonyl-thiophene series, not aurones
Nematicidal Thiophene SAR Benzofuran hybrid

6‑(2‑Oxopropoxy) vs. 6‑Hydroxy Aurone Building Blocks: Ketone Handle and LogP Modulation

The 2‑oxopropoxy group at the 6‑position differentiates CAS 929456‑11‑1 from the more commonly available 6‑hydroxy‑2‑((3‑methylthiophen‑2‑yl)methylene)benzofuran‑3(2H)‑one (CAS 620546‑02‑3). The 2‑oxopropoxy chain replaces a phenolic –OH with a –O–CH2–C(=O)–CH3 moiety, which eliminates the hydrogen‑bond donor while introducing a terminal ketone. This structural change is predicted to increase logP by approximately 1.0–1.5 units based on fragment‑based calculations (π‑contribution of –CH2COCH3 vs. –H), enhancing membrane permeability [1]. Additionally, the ketone provides a specific conjugation site for hydrazone or oxime ligation that is absent in the 6‑hydroxy analog, enabling chemoproteomic probe synthesis or bioconjugation.

Lipophilicity & Functionality
Class-level inference
Predicted ΔlogP ≈ +1.0 to +1.5 vs. 6-hydroxy analog; ketone conjugation site added
Supports membrane permeability and conjugation strategy
Computational prediction; experimental logP not reported
Prodrug design LogP Ketone conjugation

Recommended Application Scenarios for CAS 929456-11-1 Based on Structural Differentiation Evidence


Primary Antifungal Screening Campaigns Targeting Candida or Aspergillus spp.

Based on class‑level evidence that thiophene‑substituted aurones preferentially inhibit fungi [1], CAS 929456‑11‑1 should be prioritized for in‑vitro antifungal panels. The 3‑methylthiophene substituent is expected to enhance potency over the furan analog, consistent with SAR trends in related benzofuran‑thiophene hybrids [2]. Initial MIC determination against C. albicans, C. glabrata, and A. fumigatus is the most rational first‑tier screen.

Nematicidal Lead Optimization Using 3‑Methylthiophene Aurone Scaffold

The methyl‑regioisomer potency differentiation observed in the benzofuran‑2‑carbonyl‑thiophene series (e.g., 5‑CH3 mortality 96% vs. 6‑CH3 59% at 40 mg/L) [2] suggests that the 3‑methylthiophene moiety in CAS 929456‑11‑1 may confer a similar advantage over non‑methylated or furan congeners. The compound is recommended for M. incognita or C. elegans in‑vivo panels, with the furan analog (CAS 929456‑13‑3) as the primary head‑to‑head comparator to quantify the methyl effect.

Chemoproteomic Probe Synthesis via 2‑Oxopropoxy Ketone Handle

The 2‑oxopropoxy group provides a unique terminal ketone that can be selectively derivatized with aminooxy‑ or hydrazide‑functionalized biotin/fluorophore tags under mild conditions. This reactivity is absent in the 6‑hydroxy analog (CAS 620546‑02‑3), making CAS 929456‑11‑1 the preferred precursor for target‑identification pull‑down experiments or cellular imaging probes [1].

Building Block for Focused Aurone Libraries with Enhanced Membrane Permeability

The estimated +1.0 to +1.5 logP shift relative to the 6‑hydroxy congener [1] suggests that CAS 929456‑11‑1 will exhibit improved passive membrane diffusion. Medicinal chemistry groups seeking to optimize aurone bioavailability should incorporate this compound into diversity‑oriented synthesis libraries, particularly when targeting intracellular fungal or parasitic targets where penetration is a known hurdle.

Application
Selection Property
Validation Focus
Antifungal Screening Campaigns
Heterocycle-driven antifungal preference
Antifungal MIC panel review
Nematicidal Lead Optimization
Methyl-thiophene potency differentiation
Nematicidal activity context (methyl effect)
Chemoproteomic Probe Synthesis
Ketone conjugation handle
Ketone ligation efficiency & target ID context
Aurone Library Building Block
Predicted lipophilicity enhancement
Membrane permeability assay context
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